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Compound of Interest

Compound Name: AM-8553

Cat. No.: B15583664 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2

(MDM2)-p53 protein-protein interaction.[1][2] Developed through a sophisticated structure-

based design approach, AM-8553 represents a significant advancement in the quest for novel

cancer therapeutics that reactivate the tumor suppressor p53 pathway.[3][4] By disrupting the

MDM2-p53 interaction, AM-8553 stabilizes p53, leading to the activation of downstream

pathways that control cell cycle arrest and apoptosis, thereby exerting anti-tumor activity.[1][3]

This document provides a comprehensive overview of the discovery, mechanism of action, and

key developmental data for AM-8553.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for AM-8553, covering its

binding affinity, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Cellular Potency
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Parameter Value Assay Method Cell Line Source

Binding Affinity

(KD)
0.4 nM

Surface Plasmon

Resonance

(SPR)

- [3]

Binding Affinity

(IC50)
1.1 nM

Homogeneous

Time-Resolved

Fluorescence

(HTRF)

- [4]

Binding Affinity

(IC50)
4.2 nM Not Specified - [4]

Cellular

Proliferation

(IC50)

68 nM
EdU Proliferation

Assay
SJSA-1 [4]

Table 2: Pharmacokinetic Profile

Species Parameter Value Dosing Route Source

Rat
Oral

Bioavailability (F)
100% Oral [3]

Mouse
Oral

Bioavailability (F)
12% Oral [3]

Human

(projected)
Half-life (t1/2) >12 hours - [3]

Table 3: In Vivo Efficacy

Tumor Model Dosing Outcome Source

SJSA-1 Xenograft

(Mouse)
200 mg/kg, once daily

27% partial tumor

regression
[3]
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Signaling Pathway and Mechanism of Action
AM-8553 functions by directly inhibiting the interaction between the MDM2 E3 ubiquitin ligase

and the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is

overexpressed, leading to the continuous degradation of p53 and subsequent tumor

progression. AM-8553 occupies the p53-binding pocket on MDM2, preventing MDM2 from

binding to and ubiquitinating p53. This restores p53 function, leading to the transcriptional

activation of target genes like CDKN1A (p21), which induces cell cycle arrest, and other genes

that promote apoptosis.
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Caption: Mechanism of action of AM-8553 in reactivating the p53 pathway.

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of the provided

data.

1. Surface Plasmon Resonance (SPR) Spectroscopy for Binding Affinity

Objective: To determine the equilibrium dissociation constant (KD) of AM-8553 for the MDM2

protein.

Instrumentation: A Biacore instrument is typically used for such studies.

Methodology:

Immobilization: Recombinant human MDM2 protein is immobilized on a sensor chip

surface (e.g., a CM5 chip) using standard amine coupling chemistry.

Binding Analysis: A series of concentrations of AM-8553, prepared in a suitable running

buffer (e.g., HBS-EP+), are injected over the sensor surface.

Data Collection: The change in the refractive index at the surface, which is proportional to

the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined by

fitting the sensorgram data to a 1:1 binding model.

KD Calculation: The equilibrium dissociation constant is calculated as the ratio of the

dissociation and association rate constants (KD = kd/ka).

2. Cellular Proliferation and p21 Induction Assays

Objective: To confirm the p53-dependent activity of AM-8553 in a cellular context.[3]

Cell Lines: HCT-116 p53wt and HCT-116 p53-/- isogenic cell lines.[3]

Methodology for p21 Induction (Western Blot):
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Cell Treatment: Both HCT-116 cell lines are treated with varying concentrations of AM-
8553 for a specified period (e.g., 24 hours).

Lysate Preparation: Cells are harvested and lysed to extract total protein. Protein

concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to

a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against p21 and a loading control (e.g., β-actin). Subsequently, it is incubated with a

corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. A significant increase in p21 levels in p53wt cells but not in p53-/- cells

indicates p53-dependent activity.

Methodology for Cell Proliferation (e.g., EdU Assay):

Cell Seeding: SJSA-1 cells are seeded in 96-well plates and allowed to adhere.

Compound Treatment: Cells are treated with a serial dilution of AM-8553 for a period of 72

hours.

EdU Incorporation: 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is

added to the cells for the final hours of incubation, where it is incorporated into newly

synthesized DNA.

Detection: Cells are fixed, permeabilized, and the incorporated EdU is detected by a

copper-catalyzed "click" reaction with a fluorescently labeled azide.

Analysis: The fluorescence intensity, proportional to the number of proliferating cells, is

measured using a plate reader. The IC50 value is calculated by fitting the dose-response

curve using non-linear regression.

3. In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of AM-8553 in a living organism.

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

Methodology:

Tumor Implantation: SJSA-1 human osteosarcoma cells, which have MDM2 gene

amplification, are subcutaneously injected into the flank of each mouse.[3]

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200

mm³).

Randomization and Dosing: Mice are randomized into vehicle control and treatment

groups. AM-8553 is administered, typically orally, at specified doses (e.g., 200 mg/kg) and

schedules (e.g., once daily).[3]

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Tumor volume is often calculated using the formula: (Length x Width²)/2.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size or after a set duration. The percentage of tumor growth inhibition or regression is

calculated to determine efficacy.

Discovery and Synthesis Workflow
The discovery of AM-8553 was a prime example of a structure-based drug design campaign. It

began with a lead compound, a racemic tetrasubstituted piperidinone, which was optimized

through iterative cycles of chemical synthesis, computational modeling, and biological testing to

enhance potency and pharmacokinetic properties.[3] A key challenge in its development was

the low yield of the initial synthesis, which was later overcome by developing a more efficient

second-generation synthetic route.[5]
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Caption: Iterative workflow for the discovery and preclinical development of AM-8553.
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Conclusion
AM-8553 is a highly potent, orally bioavailable MDM2-p53 inhibitor that has demonstrated

significant anti-tumor activity in preclinical models.[3][4] Its development, guided by structural

biology and medicinal chemistry, has led to a compound with a promising pharmacokinetic

profile and a clear, p53-dependent mechanism of action.[3] While challenges such as modest

bioavailability in mice have been noted, the overall profile of AM-8553 underscores its potential

for clinical development as a targeted therapy for cancers harboring wild-type p53.[3] Further

studies are warranted to fully establish its therapeutic potential and to identify predictive

biomarkers for patient selection.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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